Product packaging for Fragilin(Cat. No.:CAS No. 2026-19-9)

Fragilin

Cat. No.: B1257426
CAS No.: 2026-19-9
M. Wt: 318.71 g/mol
InChI Key: RTBAOFRCWWQFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fragilin is a phenolic glycoside compound supplied for laboratory research use. With the molecular formula C15H20O8 and a molecular weight of 328.31 g/mol, it is provided as a solid that requires storage at -20°C to maintain stability . Researchers utilize this compound as a standard in the analysis of plant-derived bioactive compounds . The study of phenolic glycosides like this compound is valuable in phytochemical research, particularly in the investigation of secondary metabolites from fast-growing trees and shrubs . These compounds are a significant group of bioactive substances in woody plant tissues and are often analyzed using techniques such as liquid chromatography . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11ClO5 B1257426 Fragilin CAS No. 2026-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5/c1-6-3-7-11(9(18)4-6)15(20)12-8(14(7)19)5-10(22-2)13(17)16(12)21/h3-5,18,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBAOFRCWWQFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026-19-9
Record name 2-Chlorophyscion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLOROPHYSCION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI0O7S06V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Isolation Methodologies

Biogeographical Distribution of Fragilin-Producing Organisms

The geographical distribution of organisms that produce this compound is intrinsically linked to the habitats of these source organisms. Biogeography, the study of the distribution of species and ecosystems in geographic space and through geological time, provides a framework for understanding the prevalence of this compound-producing species researchgate.net.

Lichens are the principal natural sources of this compound. These composite organisms, resulting from a symbiosis between a fungus and an alga or cyanobacterium, are known to produce a diverse array of secondary metabolites, many of which are unique to them nih.govyoutube.comusda.gov. This compound was first identified as a constituent of the lichens Sphaerophorus fragilis and Sphaerophorus coralloides in 1965 wikipedia.org. Subsequent research has confirmed its presence in a variety of other lichen genera and species.

Below is a table summarizing some of the primary lichen sources of this compound:

GenusSpeciesFamily
SphaerophorusSphaerophorus fragilis wikipedia.orgirishlichens.iebiolib.czwaysofenlichenment.netSphaerophoraceae wikipedia.org
Sphaerophorus globosus wikipedia.orglichensmaritimes.orglichensmaritimes.orgnih.govwaysofenlichenment.netSphaerophoraceae wikipedia.org
NephromaNephroma laevigatum wikipedia.orgNephromataceae
CaloplacaSpecies within this genus wikipedia.orgTeloschistaceae
XanthoriaXanthoria parietina wikipedia.orgTeloschistaceae
StereocaulonSpecies within this genus wikipedia.orgnih.govresearchgate.netbotany.plnih.govums.edu.myStereocaulaceae wikipedia.org

Sphaerophorus fragilis, commonly known as the fragile ball lichen, is found on acidic upland rocks and scree irishlichens.ie. Sphaerophorus globosus has a cosmopolitan distribution and is a very variable species depending on its growing conditions wikipedia.orglichensmaritimes.org.

While lichens are the most well-documented source, this compound has also been reported in other organisms. These findings suggest that the biosynthetic pathways for this compound may exist beyond the realm of lichenized fungi.

Some of the other reported biological sources include:

Monodictys : A genus of fungi.

Myeloconis erumpens : A species of crustose lichen.

Further research is needed to fully understand the distribution and production of this compound in these and potentially other biological sources.

Advanced Techniques for Isolation and Purification from Biological Matrices

The extraction and purification of this compound from its natural sources necessitate the use of advanced analytical techniques to separate it from a complex mixture of other metabolites.

Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture jppres.combiotech-asia.org. Various chromatographic methods are employed for the isolation of lichen substances like this compound.

Thin Layer Chromatography (TLC): TLC is a widely used method for the initial separation and identification of lichen substances. It is a valuable tool for quickly analyzing the chemical constituents of a lichen extract biotech-asia.orgnih.govscispace.com.

Column Chromatography: This technique is utilized for the purification of individual compounds from a crude extract. The extract is passed through a column packed with a stationary phase, and different compounds are eluted at different rates, allowing for their separation jppres.combiotech-asia.orgnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the rapid and efficient separation and quantification of compounds in a mixture. It is often used in the final stages of purification to obtain highly pure this compound mdpi.comresearchgate.net.

The isolation process typically involves an initial extraction of the lichen material with a suitable solvent, such as acetone (B3395972) or methanol, followed by a series of chromatographic steps to isolate and purify the target compound biotech-asia.orgnih.govmdpi.com.

Spectroscopic techniques are indispensable for the identification and structural elucidation of isolated compounds. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the chemical structure of a substance solubilityofthings.comlehigh.edulibretexts.org.

The primary spectroscopic methods used to characterize this compound include:

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is useful for confirming the presence of the anthraquinone (B42736) chromophore in this compound solubilityofthings.comlibretexts.orgnih.govdntb.gov.ua.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in a molecule. In the case of this compound, it can confirm the presence of hydroxyl, carbonyl, and ether functional groups solubilityofthings.comlehigh.edunih.govdntb.gov.ua.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are used to elucidate the complete chemical structure of this compound solubilityofthings.comlehigh.edunih.govdntb.gov.ua.

Considerations for Sustainable Sourcing and Cultivation for Research Purposes

The increasing interest in natural products for various applications raises important questions about the sustainability of their sourcing. The slow growth rate of many lichen species is a significant challenge for the large-scale harvesting required for extensive research and development mdpi.comresearchgate.net.

To address this, researchers are exploring alternative and more sustainable methods for producing lichen metabolites:

Cultivation of Lichen Mycobionts: A promising approach is the in vitro cultivation of the fungal partner (mycobiont) of the lichen. Under controlled laboratory conditions, the mycobiont can be induced to produce the desired secondary metabolites, including this compound nih.govmdpi.comresearchgate.netproquest.com. This method offers a sustainable and reproducible source of the compound without impacting natural lichen populations. The production of metabolites in culture can be influenced by various factors, including the composition of the culture medium and environmental conditions such as light and temperature nih.govproquest.commdpi.com.

Green Chemistry Approaches: The use of environmentally friendly solvents and extraction techniques is another key aspect of sustainable sourcing. Researchers are investigating the use of "green" solvents, such as ethyl lactate, to replace more hazardous organic solvents in the extraction process nih.govunab.clresearchgate.net. These methods aim to reduce the environmental impact of natural product isolation.

By focusing on mycobiont cultivation and adopting green chemistry principles, the scientific community can ensure a sustainable supply of this compound for ongoing and future research.

Biosynthesis and Bioconversion Pathways

Proposed Polyketide Biosynthetic Route of Anthraquinone (B42736) Fragilin

Anthraquinones, including this compound, are a significant class of secondary metabolites whose biosynthesis pathways vary among organisms but share common underlying mechanisms. benthamdirect.combenthamscience.com In fungi, which are symbiotic partners in lichens, anthraquinones are primarily synthesized via the acetate-malonate pathway, also known as the polyketide pathway. mdpi.comnih.govnih.govrsc.org

The fundamental precursor molecules for polyketide biosynthesis are acetyl-CoA and malonyl-CoA. nih.govftb.com.hr These simple acyl thioesters undergo successive rounds of decarboxylative Claisen condensations to assemble the polyketide backbone. nih.gov Studies on related anthraquinones, such as emodin, have shown that it is formed from the condensation of eight molecules of acetate (B1210297), suggesting a similar polyketide origin for this compound. rsc.org Given that this compound is a chlorinated derivative of parietin, it is understood that parietin or a closely related anthraquinone precursor is synthesized through this polyketide route before the introduction of the chlorine atom. wikipedia.orgwikipedia.orgrsc.org

The synthesis of polyketides is catalyzed by highly complex, multi-functional enzyme systems known as polyketide synthases (PKSs). bris.ac.uk Specifically, non-reducing polyketide synthases (NR-PKSs) play a crucial role in regulating anthraquinone synthesis and mediating the regioselective cyclization of the β-polyketide chain, which dictates the final aromatic structures. mdpi.comnih.govnih.govrsc.org PKSs are large, multi-domain enzymes or enzyme complexes. researchgate.net

The general enzymatic steps in polyketide biosynthesis involve:

Substrate Loading: An acyltransferase (AT) domain loads starter units (e.g., acetyl-CoA) and extender units (e.g., malonyl-CoA) onto an acyl carrier protein (ACP) and ketosynthase (KS) domains. bris.ac.ukresearchgate.net

Carbon-Carbon Bond Formation: The ketosynthase (KS) domain catalyzes the key carbon-carbon bond-forming step, leading to chain elongation. bris.ac.ukresearchgate.net

Post-PKS Modifications: After the initial polyketide scaffold is formed, it can undergo various modifications. These modifications are often carried out by optional domains within the PKS module, such as ketoreductase (KR) for reducing β-keto groups to β-hydroxy groups, dehydratase (DH) for water elimination to form α-β-unsaturated alkenes, and enoyl reductase (ER) for reducing double bonds. bris.ac.ukresearchgate.net

Tailoring Enzymes: Beyond the core PKS machinery, other enzymes like cytochrome P450 monooxygenases, glycosyltransferases, and acyltransferases are involved in further functionalization and diversification of the basic anthraquinone skeleton, leading to the wide array of structurally distinct derivatives observed in nature. benthamdirect.combenthamscience.com

Insights into Chlorination Mechanisms in Natural Product Biosynthesis

Enzymatic halogenation reactions are fundamental processes in the biosynthesis of thousands of halogenated natural products, playing a critical role in generating structural complexity and diverse biological activities. fishersci.cafishersci.ie Halogenases, including flavin adenine (B156593) dinucleotide-dependent halogenases (FDHs) and non-heme Fe(II)/α-ketoglutarate halogenases, are the primary enzymes responsible for introducing halogen atoms into biosynthetic intermediates. fishersci.ie

A notable mechanism is "cryptic halogenation," where a halogen atom is transiently incorporated into an intermediate molecule to activate it for subsequent chemical reactions, such as cyclopropanation, C/O alkylation, biaryl coupling, or C–C rearrangements. fishersci.ca In these cases, the halogen atom is typically lost during the later stages of biosynthesis, not appearing in the final product. fishersci.ca

For this compound, specifically, chemical studies have demonstrated that chlorination of parietin can yield this compound and 7-chloroemodin. wikipedia.orgrsc.org This suggests that the chlorination step occurs on an already formed anthraquinone scaffold, likely parietin or a closely related precursor, rather than being an early, cryptic halogenation that is later removed. wikipedia.orgrsc.org The introduction of chlorine atoms can occur through electrophilic chlorination reactions. colab.ws

Enzymatic Bioconversion Strategies for this compound Analogs

Enzymatic bioconversion offers a versatile and sustainable biotechnological approach for the production of bioactive compounds, including this compound analogs, by enabling the enzymatic transfer of sugar moieties or other modifications onto various acceptor molecules. fishersci.at This process can lead to enhanced bioactivity, improved solubility, and increased stability of the resulting glycosides or other derivatives. fishersci.at

Research has demonstrated the enzymatic synthesis of acetylated salicins, including 6-O-acetylsalicin, which is synonymous with this compound, through processes like acetyl group migration and deacetylation. fishersci.atnih.govsdsc.eduresearchgate.net This highlights the potential for using enzymatic methods to create this compound derivatives or modify its structure. Enzymes such as sucrose (B13894) phosphorylase have been employed for glycosylation reactions. fishersci.at The advantages of enzymatic methods include their efficiency, high selectivity, and the mild reaction conditions they require, which are often difficult to achieve with traditional chemical synthesis. lipidmaps.org

Genetic and Molecular Biology Approaches to Pathway Engineering

Advances in genetic engineering and synthetic biology provide powerful tools for manipulating biosynthetic pathways, aiming to produce novel anthraquinones or enhance the yield of existing ones. benthamdirect.combenthamscience.comresearchgate.net Genomic and proteomic technologies facilitate the identification of the specific genes and enzymes responsible for anthraquinone biosynthesis. benthamdirect.combenthamscience.com

In the context of polyketide biosynthesis, gene clusters encoding PKSs have been extensively cloned and sequenced. ftb.com.hr The observed homology among these clusters suggests a common evolutionary origin and has enabled the development of combinatorial biology techniques. ftb.com.hr These techniques involve targeted manipulation, such as the disruption or replacement of specific genes within the biosynthetic pathway, and random approaches like "gene shuffling," to generate novel chemical entities. ftb.com.hr Metabolic engineering has also been explored for anthraquinone biosynthesis pathways, particularly in plant cell cultures, to optimize production. researchgate.net The ability to engineer PKS pathways allows for the generation of "new-to-nature" products through directed modifications, including novel glycosylation, acylation, hydroxylation, and alkylation reactions. researchgate.net

Chemical Synthesis and Analog Development

Total Chemical Synthesis Strategies for Fragilin

Total chemical synthesis aims to construct a target molecule from simpler, readily available precursors. For this compound, which features a substituted anthraquinone (B42736) core, synthetic strategies typically focus on efficiently assembling this tricyclic system and introducing the specific chlorine, hydroxyl, and methoxy (B1213986) functionalities.

Retrosynthetic analysis, a problem-solving technique in organic synthesis, involves working backward from the target molecule to simpler starting materials masterorganicchemistry.comchemistryviews.org. For anthraquinones, common retrosynthetic disconnections often involve strategies that build the central quinone ring or annulate aromatic precursors nih.gov.

Key strategies for constructing the anthraquinone core, which could be applied to this compound, include:

Diels-Alder Reactions: This powerful cycloaddition reaction is frequently employed to access the anthraquinone skeleton by reacting a suitable diene and dienophile nih.govresearchgate.netnih.govnih.gov. For instance, a bromonaphthoquinone and a substituted butadiene derivative can be used to form the anthraquinone framework nih.gov.

Friedel-Crafts Acylation Condensation: This classical method involves the condensation of phthalic anhydride (B1165640) with a benzene (B151609) derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the anthraquinone system mdpi.com. This approach is a common method for synthesizing anthraquinone skeletons mdpi.com.

Oxidative Cyclization: Some biosynthetic pathways and synthetic routes involve the oxidative cyclization of precursors to form the anthraquinone rings nih.govnih.gov.

The specific substitution pattern of this compound (2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione) would necessitate careful selection of precursors and reaction conditions to ensure regioselectivity during the annulation or cyclization steps.

This compound, as defined by its IUPAC name (2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione), does not possess chiral centers, meaning it does not have stereoisomers. Therefore, stereoselective synthesis methodologies are not directly applicable to the synthesis of the this compound molecule itself. However, for the synthesis of potential chiral analogs or derivatives that might introduce stereocenters, various stereoselective methods would be crucial. These general methodologies include:

Asymmetric Catalysis: Utilizing chiral catalysts (metal-based, organocatalysts, or biocatalysts) to direct the formation of specific enantiomers nih.govfishersci.ieuio.no.

Chiral Auxiliaries: Incorporating a temporary chiral group into a molecule to control the stereochemical outcome of a reaction, which is then removed fishersci.ieuio.no.

Chiral Pool Approach: Starting from readily available enantiomerically pure natural products or their derivatives as building blocks fishersci.ie.

Diastereoselective Reactions: Designing reactions where the relative stereochemistry of new chiral centers is controlled by existing stereocenters in the molecule researchgate.netnih.gov.

The synthesis of complex natural products like this compound often encounters several challenges:

Regioselectivity: Ensuring that reactions occur at desired positions on the highly functionalized anthraquinone core, especially when introducing substituents like chlorine or methoxy groups nih.govresearchgate.net.

Functional Group Compatibility: Managing the reactivity of multiple hydroxyl and carbonyl groups throughout the synthetic sequence, often requiring strategic protection and deprotection steps nih.gov.

Innovations in chemical synthesis are continuously addressing these challenges. Modern approaches include:

Enabling Technologies: The adoption of technologies such as flow chemistry, electrochemistry, mechanochemistry, photocatalysis, and biocatalysis can enhance reaction efficiency, selectivity, and sustainability researchgate.net.

Machine Learning and Artificial Intelligence: Computational tools and machine learning algorithms are increasingly being used to assist in synthetic analysis and pathway design, helping to predict viable synthetic routes and overcome issues like regiochemistry and stereochemistry rcsi.science.

Semi-Synthetic Approaches Utilizing Natural Precursors

A significant approach to obtaining this compound involves semi-synthesis from structurally similar natural precursors. This compound is known to be a chlorinated derivative of parietin (also known as physcion) wikipedia.org. This relationship provides a direct semi-synthetic route.

A notable semi-synthetic method involves the chlorination of parietin. Early research demonstrated that chlorination of parietin (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione) with chlorine can yield this compound (2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione) wikipedia.orgrsc.org. This process can also lead to other chlorinated derivatives depending on the stoichiometry and conditions rsc.org. Furthermore, partial demethylation of di-O-methylthis compound has been reported to yield this compound, indicating another potential semi-synthetic pathway or a late-stage modification in a synthetic sequence rsc.org.

This semi-synthetic route leverages the natural abundance of parietin in lichens, offering a potentially more straightforward path to this compound compared to a full de novo total synthesis from basic building blocks.

Development of this compound Analogs and Derivatives for Research Probes

The development of analogs and derivatives of natural products like this compound is crucial for exploring their biological activities and understanding structure-activity relationships. These modified compounds, often termed research probes, help elucidate molecular mechanisms and identify lead compounds for various applications.

Rational design in chemical synthesis involves a systematic approach to modifying a molecule's structure to achieve desired properties or activities mdpi.comresearchgate.netdntb.gov.ua. For this compound, rational design principles would involve:

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in specific functional groups or regions of the this compound molecule affect its biological activity. This involves synthesizing a series of derivatives with targeted modifications and testing their effects.

Target-Oriented Design: If a specific biological target (e.g., an enzyme, receptor, or pathway) is identified for this compound, analogs can be designed to optimize binding affinity, selectivity, or inhibitory/activating properties. For anthraquinones, structural modifications are explored for various biological activities, including anticancer, antibacterial, and antioxidant effects nih.govmdpi.comgoogle.com.

Modifying Substituents: Altering the nature or position of the hydroxyl, methoxy, methyl, or chloro groups on the anthraquinone core. For example, varying the halogen, changing the length or branching of alkyl chains, or introducing different oxygenation patterns.

Skeletal Modifications: Exploring changes to the anthraquinone scaffold itself, such as altering the ring fusion patterns or introducing additional rings, while maintaining the core pharmacophore.

Improving Physicochemical Properties: Designing analogs to enhance properties like solubility, stability, or bioavailability, which are critical for research probes and potential therapeutic agents.

The rational design process is iterative, involving synthesis, characterization, biological evaluation, and subsequent refinement of the molecular design based on the obtained data.

Molecular and Cellular Mechanisms of Action Preclinical Research Focus

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are intricate networks that govern a wide array of cellular processes, including growth, differentiation, metabolism, and responses to environmental stimuli. nih.govherts.ac.uk Understanding how a compound modulates these pathways is crucial in preclinical research for defining its mechanism of action.

Investigation of Redox-Dependent Pathways

Redox-dependent pathways play a pivotal role in maintaining cellular homeostasis and are intrinsically linked to various physiological and pathological conditions, including oxidative stress and inflammation. Reactive oxygen species (ROS) can act as signaling molecules, activating or inhibiting specific pathways through the oxidation of sensitive molecules.

Fragilin, as an anthraquinone (B42736), possesses a quinone structure that enables it to participate in redox reactions. wikipedia.org This structural characteristic suggests its potential role in modulating cellular redox balance and potentially protecting cells from oxidative stress. wikipedia.org While anthraquinones, in general, are known for their antioxidant properties, specific detailed research findings on how the chemical compound this compound precisely modulates individual redox-dependent pathways or specific redox-sensitive molecules are limited in the currently available preclinical literature. wikipedia.org

Impact on Specific Intracellular Transduction Cascades

Intracellular transduction cascades are sequential series of molecular events that relay and amplify signals from the cell surface to various intracellular targets, often culminating in changes in gene expression or protein activity. nih.govherts.ac.uk These cascades involve a complex interplay of receptors, second messengers, and effector molecules. nih.gov

Although anthraquinones are generally known to influence various cellular processes, detailed preclinical research specifically elucidating the impact of the chemical compound this compound on particular intracellular transduction cascades (e.g., MAPK, NF-κB, PI3K/Akt pathways) has not been extensively documented in the provided search results. Further investigation would be required to delineate the precise cascades affected by this compound exposure.

Interaction with Biomolecular Targets

Identifying the specific biomolecular targets with which a compound interacts is fundamental to understanding its mechanism of action. These targets can include proteins, nucleic acids, and lipids.

Identification of Protein Binding Partners

Proteins are central to nearly all biological processes, and their interactions with small molecules can significantly alter cellular function. Preclinical studies often focus on identifying protein binding partners to understand how a compound exerts its effects.

Based on the currently available preclinical research, specific protein binding partners for the chemical compound this compound have not been explicitly identified or detailed. While anthraquinones can interact with various proteins, the precise proteins that this compound binds to, and the consequences of these interactions, remain to be thoroughly investigated and reported.

Nucleic Acid Interactions and Consequences

Nucleic acids, primarily DNA and RNA, are crucial biomolecules involved in genetic information storage and expression. Interactions between small molecules and nucleic acids can have profound biological consequences, affecting processes such as transcription, replication, and gene expression.

The provided preclinical research does not detail specific nucleic acid interactions for the chemical compound this compound. While some anthraquinones are known to interact with DNA through mechanisms like intercalation or groove binding, specific data regarding this compound's direct interactions with DNA or RNA, and the resulting biological consequences, were not found in the search results.

Cellular Responses to this compound Exposure in In Vitro Models

In vitro models, utilizing cell lines or primary cell cultures, are indispensable tools in preclinical research for assessing cellular responses to compound exposure. nih.gov These models allow for controlled investigation of various cellular behaviors and biochemical changes.

Preclinical research has explored this compound, along with other related anthraquinones, for potential therapeutic effects including antimicrobial, anti-inflammatory, and anticancer properties. wikipedia.org For example, anthraquinones are generally recognized for their anticancer potential and anti-inflammatory activity. wikipedia.orglipidmaps.org However, detailed in vitro cellular response data, such as specific changes in cell proliferation, apoptosis, or inflammatory marker expression, directly attributable to the chemical compound this compound, are not extensively detailed in the provided search results. While the broader class of anthraquinones exhibits these activities, specific quantitative or mechanistic data for this compound's effects in in vitro cellular models are limited.

Effects on Cell Homeostasis and Viability (Non-toxicological focus)

The maintenance of cellular homeostasis is crucial for cell survival and proper function, involving a complex interplay of internal and external cues that regulate metabolic and signal transduction pathways. nih.gov Anthraquinone compounds, including this compound, have demonstrated beneficial bioactivities in cellular experiments, which can contribute to the preservation of cell viability and homeostasis. frontiersin.org

While specific non-toxicological effects of this compound on cell viability are not extensively detailed in isolated studies, broader research on anthraquinone compounds provides insights. For instance, certain anthraquinones have been shown to prevent cytotoxicity and enhance the viability of cells subjected to oxidative stress. One study indicated that an unspecified anthraquinone compound significantly increased the viability of hydrogen peroxide (H2O2)-injured human umbilical vein endothelial cells (HUVECs). This effect was achieved by downregulating markers associated with cellular damage and upregulating antioxidant enzymes. frontiersin.org Similarly, fermented solutions containing anthraquinones from cassia seeds have demonstrated the ability to lower reactive oxygen species (ROS) levels, thereby mitigating the adverse effects of oxidative stress on cells and indicating potential antioxidant properties at the cellular level that support cell health. wikipedia.org

These findings suggest that this compound, as an anthraquinone, may similarly support cell viability and contribute to cellular homeostasis by protecting cells from damage, particularly in contexts involving oxidative challenges, without inducing toxic effects at relevant concentrations.

Modulation of Gene Expression Profiles

Gene expression profiling involves measuring the expression levels of genes within a cell at a specific time point, providing insights into cellular functions and responses to various stimuli. nih.gov The modulation of gene expression is a fundamental mechanism by which cells adapt to environmental changes, differentiate, and regulate complex biological processes. dokumen.pub

While direct, detailed studies on this compound's specific modulation of gene expression profiles are limited in the available literature, research on other anthraquinone derivatives offers insights into this class of compounds' potential influence on cellular transcription. For example, studies on certain anthraquinone derivatives have shown their capacity to influence the expression of genes involved in cell cycle regulation and apoptosis. One derivative was observed to induce G2/M phase arrest and increase apoptotic cell death in human bladder carcinoma cells (NTUB1). This effect was associated with the upregulation of cyclinB1 and p21 expressions, as well as elevated levels of Bax and p53, and the generation of reactive oxygen species (ROS). mdpi.com

Although these findings pertain to other anthraquinone derivatives and not this compound directly, they indicate that compounds within the anthraquinone class can exert their biological effects, including those related to cell fate, by modulating specific gene expression pathways. Further research would be necessary to elucidate the precise gene expression profiles modulated by this compound.

Immunomodulatory Activities at the Cellular Level

Immunomodulation refers to the ability of a substance to modify the immune response, either by enhancing or suppressing it. Anthraquinones, including this compound, have been recognized for their immunomodulatory potential at the cellular level. researchgate.netresearchgate.net

General research on anthraquinones highlights their capacity to influence various aspects of cellular immunity. These compounds can modulate immune responses by regulating hormone balance, the production of autoantibodies, and the signaling of key cytokines and chemokines. Specifically, anthraquinones have been shown to affect pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). mdpi.com

Furthermore, anthraquinones can modulate inflammatory pathways, including the mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways, leading to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B-cell (NF-κB) activation. mdpi.com NF-κB is a crucial transcription factor involved in immune and inflammatory responses. mdpi.com Anthraquinones have also been reported to help restore immune balance by decreasing the responses of T helper 1 (Th1) and T helper 17 (Th17) subsets, while promoting the activities of T helper 2 (Th2) and regulatory T (Treg) cell populations. mdpi.com This modulation of T-cell subsets is critical for maintaining immune homeostasis and preventing excessive inflammation. mdpi.com

These collective findings on anthraquinones suggest that this compound likely possesses similar immunomodulatory activities, influencing cellular immune responses through the regulation of cytokine production and key signaling pathways, thereby contributing to the maintenance of immune balance.

Role in Oxidative Stress Mitigation and Antioxidant Systems

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various cellular damages and diseases. nih.gov this compound, as an anthraquinone, plays a role in oxidative stress mitigation and interacts with cellular antioxidant systems. ontosight.ai

Anthraquinones exhibit significant antioxidant capabilities, primarily through their ability to scavenge free radicals and prevent oxidative damage to cellular components and tissues. frontiersin.org This protective effect is partly attributed to their quinone structure, which allows them to participate in redox reactions. ontosight.ai

Studies on anthraquinones have revealed several mechanisms by which they contribute to antioxidant defense:

Direct Free Radical Scavenging: Anthraquinones can directly neutralize various free radicals, thereby reducing their harmful effects. frontiersin.org

Enhancement of Antioxidant Enzymes: They can enhance the activity of endogenous antioxidant enzymes, which are crucial components of the cell's primary defense system against oxidative stress. These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.org

Modulation of Antioxidant Defense Systems: Anthraquinones can promote the expression of key transcription factors, such as nuclear factor erythroid-2 related factor 2 (Nrf2), which plays a central role in upregulating hepatic and other cellular antioxidant defense systems. frontiersin.org

For instance, certain anthraquinones have been reported to inhibit ROS generation and mitochondrial damage, and to ameliorate alcohol-induced hepatotoxicity by promoting Nrf2 expression and enhancing hepatic antioxidant defense systems. frontiersin.org The ability of anthraquinones to mitigate oxidative stress and inflammation is a well-documented property of this chemical class. wikipedia.org

These findings underscore this compound's potential as a compound that contributes to cellular protection against oxidative stress by bolstering the intrinsic antioxidant defense mechanisms.

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Biological Activities

The biological activity of anthraquinones is significantly influenced by the nature and position of various substituents on the core structure rsc.orgrsc.org. Key structural motifs present in Fragilin include hydroxyl (-OH), methoxy (B1213986) (-OCH3), methyl (-CH3), and chloro (-Cl) groups attached to the anthraquinone (B42736) skeleton.

General Insights from Anthraquinone SAR Studies:

Hydroxyl Groups: The presence and position of hydroxyl groups are often critical for the biological activity of anthraquinones. They can participate in hydrogen bonding with biological targets such as enzymes and proteins, which is a key mechanism for their therapeutic effects rsc.orgmdpi.com. For many anthraquinones, hydroxyl groups at the C1 and C8 positions, as seen in this compound, are associated with various biological activities nih.gov.

Other Substituents: The type, number, and position of other substituents like methyl, methoxy, and halogen groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity rsc.orgnih.gov.

The specific substituents on the this compound molecule are expected to modulate its activity based on general principles observed in anthraquinone derivatives.

Chloro Group: The presence of a chlorine atom at the C2 position is a distinguishing feature of this compound. Halogenation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Electron-withdrawing groups can alter the electronic distribution of the anthraquinone ring system, potentially influencing its interaction with biological targets sdu.dk.

Methoxy Group: A methoxy group at the C3 position can influence the molecule's polarity and ability to form hydrogen bonds. The conversion of a hydroxyl group to a methoxy group can alter the binding affinity for specific targets.

Methyl Group: The methyl group at the C6 position can contribute to the lipophilicity of the molecule, which may affect its ability to cross cell membranes.

To illustrate how substituent changes could theoretically impact biological activity, the following hypothetical data table is presented. This is based on general trends observed in anthraquinone SAR studies, as specific data for this compound analogues is not available.

Hypothetical this compound Analogue Substituent Change from this compound Predicted Change in a Hypothetical Biological Activity (e.g., Enzyme Inhibition) Rationale based on General Anthraquinone SAR
Analogue 1Replacement of C2-Cl with -HPotential decrease in activityRemoval of a key electronic or steric interaction point.
Analogue 2Replacement of C3-OCH3 with -OHCould increase or decrease activityIntroduction of a hydrogen bond donor, potentially altering binding mode.
Analogue 3Replacement of C6-CH3 with -HPotential decrease in lipophilicityMay reduce membrane permeability or hydrophobic interactions with the target.
Analogue 4Addition of a second -OH groupPotential increase in activityEnhanced hydrogen bonding capacity.

Note: The data in this table is illustrative and intended to demonstrate the principles of substituent effect analysis. It is not based on experimental results for this compound.

For many complex natural products, stereochemistry plays a pivotal role in determining biological activity. However, the core anthraquinone structure of this compound is planar. While certain substituted anthraquinones can exhibit atropisomerism (chirality arising from hindered rotation around a single bond), there is no indication in the available literature that this compound possesses stereocenters or exhibits atropisomerism under normal conditions acs.org. Therefore, the direct influence of stereoisomerism on this compound's molecular interactions is not considered a primary factor in its SAR. The molecule's planar nature allows for potential intercalation with DNA, a mechanism of action for some anthraquinone derivatives, but this is a function of its shape rather than chirality nih.gov.

Pharmacophore Modeling and Ligand-Based Drug Design (Research Tools)

In the absence of a known 3D structure of a biological target, ligand-based drug design methods such as pharmacophore modeling are invaluable tools for discovering new active compounds. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity dovepress.com.

For a compound like this compound, a pharmacophore model could be developed based on a set of known active anthraquinone analogues. The key features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the quinone and hydroxyl/methoxy groups.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the hydroxyl groups.

Aromatic Rings (AR): The fused benzene (B151609) rings of the anthraquinone core.

Hydrophobic Features (HY): The methyl group and parts of the aromatic scaffold.

A hypothetical pharmacophore model for a this compound-like compound might consist of two aromatic rings, one or two hydrogen bond acceptors, and a hydrogen bond donor, all arranged in a specific spatial orientation. This model could then be used to virtually screen large chemical databases to identify new molecules with different chemical scaffolds but the same essential pharmacophoric features, which would be candidates for exhibiting similar biological activity dovepress.comnih.gov.

In Silico Approaches to SAR Elucidation

Computational, or in silico, methods are powerful tools for investigating SAR, providing insights that can guide the synthesis and testing of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein igi-global.com. If a biological target for this compound were identified, molecular docking could be employed to:

Predict the binding pose of this compound within the active site of the target.

Identify key amino acid residues involved in the interaction.

Estimate the binding affinity.

For instance, studies on other anthraquinones have successfully used molecular docking to understand their interactions with various enzymes and receptors nih.govnanobioletters.comfrontiersin.org. A molecular docking study of this compound would involve preparing the 3D structure of both this compound and the target protein and then using a docking algorithm to find the most favorable binding conformations.

Following docking, molecular dynamics (MD) simulations could be performed to simulate the behavior of the this compound-protein complex over time. MD simulations provide a more dynamic picture of the interaction, revealing the stability of the binding pose and the flexibility of the protein and ligand nih.govfrontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity nih.govnih.gov. A 2D or 3D-QSAR model could be developed for a series of anthraquinone analogues to predict the activity of new, unsynthesized compounds.

The process of building a QSAR model for this compound analogues would involve:

Data Set Collection: Assembling a set of anthraquinone derivatives with their experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., electronic, steric, hydrophobic properties).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of newly designed this compound derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process frontiersin.org.

The following table provides an example of the types of descriptors that would be used in a QSAR study of this compound and its analogues.

Descriptor Type Example Descriptor Relevance to Biological Activity
Electronic Dipole Moment, HOMO/LUMO energiesInfluences electrostatic interactions and reactivity.
Steric Molecular Volume, Surface AreaRelates to the size and shape of the molecule and its fit in a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and hydrophobic interactions.
Topological Connectivity IndicesDescribes the branching and connectivity of the molecular structure.

Note: This table lists general descriptor types used in QSAR studies and does not represent a specific QSAR model for this compound.

Advanced Research Methodologies and Models

High-Throughput Screening (HTS) Platforms for Fragilin Activitynih.gov

High-Throughput Screening (HTS) platforms are instrumental in modern drug discovery and chemical biology for rapidly assessing the biological or biochemical activity of large numbers of molecules. HTS involves the automated testing of extensive chemical libraries against specific biological targets or pathways. This methodology is designed to quickly identify "hits" or "leads" that exhibit a desired effect, such as modulating enzyme activity, binding affinity, or cellular responses.

For a compound like this compound, HTS platforms could be utilized to:

Identify novel biological activities: By screening this compound against a diverse panel of cellular or biochemical assays, researchers can uncover previously unknown interactions or effects.

Determine potency and efficacy: Quantitative HTS (qHTS) can generate concentration-response curves for compounds, providing precise data on their potency and efficacy, and enabling the elucidation of structure-activity relationships directly from the primary screen.

Screen for specific targets: If a hypothesized target for this compound exists, HTS can be employed to confirm and characterize its interaction with that target.

HTS systems are highly automated, capable of processing hundreds of thousands of compounds per week in miniaturized plate formats (e.g., 96, 384, or 1536 wells). The platforms integrate robotics, liquid handling devices, and various detection systems (e.g., fluorescence, luminescence, absorbance, high-content imaging) to generate high-quality, reproducible data.

Advanced In Vitro Cellular Models for Mechanistic Studiesnih.gov

Beyond traditional two-dimensional (2D) cell cultures, advanced in vitro cellular models offer more physiologically relevant environments for mechanistic studies of compound effects. These models are designed to mimic the complex cellular interactions, tissue architecture, and physiological conditions found in vivo, providing a more accurate representation of how a compound like this compound might behave in a living system.

Organoid systems and Microphysiological Systems (MPS), often referred to as "organ-on-a-chip" technologies, represent significant advancements in in vitro modeling. Organoids are three-dimensional (3D) self-organized tissue cultures derived from stem cells that can recapitulate much of the complexity, molecular signatures, cell types, and tissue organization of specific organs. MPS are broader in vitro platforms engineered with microscale precision to replicate natural human tissue physiology, often incorporating features like fluid flow, mechanical forces, and multiple cell types to mimic organ-level function.

The application of organoids and MPS in this compound research could include:

Disease Modeling: Developing organoid models of specific tissues (e.g., liver, kidney, brain) to study how this compound interacts with these tissues in healthy or diseased states.

Mechanistic Elucidation: Investigating the cellular and molecular pathways modulated by this compound in a more complex, tissue-like environment, observing cell-to-cell interactions and responses that are not possible in 2D cultures.

Compound Screening: Serving as a platform for preclinical screening of this compound's effects on specific organ functions, providing insights into its potential therapeutic or modulatory roles.

These systems offer a powerful tool to bridge the gap between conventional 2D cultures and in vivo animal models, enabling a more accurate prediction of compound effects.

Induced Pluripotent Stem Cells (iPSCs) are somatic cells that have been reprogrammed to an embryonic stem cell-like state, granting them the capacity for self-renewal and differentiation into almost any desired terminal cell type. iPSC-derived cellular models provide a unique and powerful platform for disease modeling and drug development, as they can be generated from patients with specific genetic backgrounds, thereby reflecting individual biological responses.

In the context of this compound research, iPSC-derived models could be used to:

Generate specific human cell types: Differentiate iPSCs into relevant cell types (e.g., neurons, cardiomyocytes, hepatocytes) to study this compound's effects on specific human tissues or cell populations.

Investigate cell-type specific mechanisms: Uncover how this compound influences the physiology, gene expression, or protein profiles of specific human cell types, providing insights into its targeted actions.

Model complex biological processes: Utilize iPSC-derived cells in co-culture systems or organoids to study this compound's impact on more intricate biological processes, such as neural network dynamics or tissue repair.

iPSC technology allows for the creation of standardized, quality-controlled human cell lines, making them valuable for studying differentiation, tissue repair, disease pathogenesis, and compound discovery.

Proteomic and Metabolomic Profiling in Response to this compound

Proteomic and metabolomic profiling are advanced "omics" approaches that provide a comprehensive snapshot of cellular responses to external stimuli, such as exposure to a chemical compound like this compound.

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions, within a biological system. By analyzing the proteomic profile of cells or tissues treated with this compound, researchers can identify changes in protein abundance, activation states, or localization, which can reveal the compound's direct or indirect targets and affected signaling pathways.

Metabolomics focuses on the global analysis of metabolites, the small molecules involved in metabolic pathways, within a biological sample. Changes in the metabolomic profile can indicate how this compound affects cellular metabolism, energy production, or the synthesis and degradation of key biomolecules.

For this compound, these profiling techniques would be crucial for:

Mechanism of Action Elucidation: Identifying the specific proteins or metabolic pathways that are altered in response to this compound treatment, providing insights into its molecular mechanism.

Biomarker Discovery: Discovering potential biomarkers that could indicate this compound's activity or its impact on cellular health.

Pathway Analysis: Understanding the broader biological context of this compound's effects by mapping changes in proteins and metabolites to known biological pathways.

These high-resolution techniques, often employing mass spectrometry, generate vast amounts of data, necessitating sophisticated computational tools for analysis and interpretation.

Application of Bioinformatics and Artificial Intelligence in this compound Researchnih.gov

The sheer volume and complexity of data generated from HTS, advanced in vitro models, and omics profiling necessitate the application of bioinformatics and artificial intelligence (AI) to extract meaningful insights in this compound research. Bioinformatics involves the application of computational techniques to analyze biological data, while AI, particularly machine learning (ML) and deep learning, excels at identifying complex patterns and making predictions from large datasets.

For this compound research, bioinformatics and AI can:

Data Integration and Management: Centralize and manage diverse datasets (e.g., HTS results, proteomic data, cellular imaging) to facilitate comprehensive analysis.

Target Identification: Predict potential protein targets or binding sites for this compound based on its chemical structure and observed biological activities.

Lead Optimization: Guide the modification of this compound's structure to enhance desired activities or reduce off-target effects.

Accelerate Discovery: Speed up the identification of promising research directions by efficiently processing and interpreting vast amounts of experimental data.

Data mining and predictive modeling are specific applications of bioinformatics and AI that are highly relevant to this compound research.

Data Mining is the process of analyzing large datasets to discover patterns, correlations, and anomalies that might not be evident through traditional analysis. For this compound, data mining could involve analyzing HTS results, gene expression profiles, or proteomic data to identify subtle patterns associated with its activity or cellular responses.

Predictive Modeling builds upon data mining by applying statistical algorithms and machine learning techniques to forecast future events or outcomes based on historical data.

In this compound research, predictive modeling can be used to:

Predict Biological Activity: Develop models that predict this compound's activity against new targets or in different biological contexts based on its chemical structure and known activity profiles.

Identify Structure-Activity Relationships (SAR): Create models that correlate specific structural features of this compound with its biological effects, guiding the design of new derivatives with improved properties.

Forecast Cellular Responses: Predict how cells might respond to varying concentrations or durations of this compound exposure based on existing omics data.

Prioritize Research Directions: Use models to prioritize further experimental investigations, focusing resources on the most promising avenues.

These computational approaches enable researchers to move beyond descriptive analysis to anticipate outcomes and develop proactive research strategies for understanding the complex interactions of compounds like this compound within biological systems.

Machine Learning for Activity Prediction and Design

Machine learning (ML) approaches have become increasingly instrumental in drug discovery and chemical research, offering powerful tools for predicting biological activity, identifying drug targets, and designing novel compounds mosbri.eursc.orgaps.orgresearchgate.netnih.gov. These methods are particularly valuable for handling large and complex datasets, identifying non-linear relationships that might be missed by traditional approaches mosbri.eu.

In the context of a compound like this compound, machine learning could be employed to:

Predict Biological Activity: By training ML models on datasets of known compounds and their associated biological activities (e.g., antimicrobial, antioxidant, or anti-inflammatory activities, given this compound's natural product origin), it would be possible to predict potential activities of this compound. This involves encoding the chemical structure of this compound into numerical descriptors (e.g., molecular fingerprints, physicochemical properties) and feeding these into algorithms such as Support Vector Machines (SVMs), Random Forests, or Deep Neural Networks (DNNs) mosbri.eursc.org.

Identify Structure-Activity Relationships (SARs): ML models can uncover intricate relationships between the structural features of this compound and its predicted biological effects. This can help in understanding which parts of the this compound molecule are crucial for a particular activity, potentially guiding the design of new derivatives with enhanced properties arxiv.org.

Virtual Screening and Lead Optimization: If this compound were considered a lead compound, machine learning could facilitate virtual screening of large chemical libraries to identify structurally similar compounds with predicted high activity or to optimize its properties for a specific target. This can significantly reduce the need for extensive experimental screening aps.orgnih.gov.

While specific data tables detailing machine learning predictions for this compound are not available, a hypothetical table for activity prediction might look like this:

Table 1: Hypothetical Machine Learning Activity Prediction for this compound

Predicted ActivityPrediction Score (0-1)Confidence LevelRelevant Features (Hypothetical)
Antioxidant0.85HighPresence of hydroxyl groups
Antimicrobial0.72MediumChlorination, anthraquinone (B42736) core
Anti-inflammatory0.68MediumAnthraquinone scaffold

Biophysical Techniques for Studying this compound-Biomolecule Interactions

Biophysical techniques are essential for quantitatively characterizing the interactions between small molecules like this compound and their biological targets, such as proteins, DNA, or membranes pppl.govplos.orgmosbri.eumalvernpanalytical.com. These methods provide critical information on binding affinity, kinetics, and thermodynamics, which are fundamental for understanding molecular mechanisms.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique widely used for real-time monitoring and quantification of biomolecular interactions mosbri.eumosbri.eumalvernpanalytical.com. It measures changes in the refractive index near a sensor surface, which occur when an analyte (e.g., this compound) binds to an immobilized ligand (e.g., a target protein) mosbri.eu.

If this compound were to be studied using SPR, the process would typically involve:

Immobilization: A potential biomolecular target (e.g., an enzyme, receptor, or nucleic acid) would be immobilized onto the surface of an SPR sensor chip mosbri.eumalvernpanalytical.com.

Binding Measurement: Solutions containing varying concentrations of this compound would then be flowed over the immobilized target. As this compound binds to the target, it causes a change in mass on the sensor surface, leading to a shift in the SPR signal (measured in Response Units, RU) mosbri.eumalvernpanalytical.com.

Kinetic and Affinity Analysis: The real-time binding and dissociation curves generated from these measurements allow for the determination of association rate constants (kₐ or kₒₙ), dissociation rate constants (k_d or k_off), and the equilibrium dissociation constant (K_D) mosbri.eumalvernpanalytical.com. K_D provides a quantitative measure of binding affinity.

Table 2: Hypothetical SPR Binding Kinetics Data for this compound

Target Biomolecule (Hypothetical)kₒₙ (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
Protein X1.5 x 10⁵0.05333
DNA Sequence Y8.0 x 10⁴0.081000

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a direct, label-free technique that measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction arxiv.orgmalvernpanalytical.com. This makes ITC invaluable for understanding the driving forces behind binding, such as enthalpy (ΔH) and entropy (ΔS), in addition to binding affinity (K_D) and stoichiometry (n) malvernpanalytical.com.

For this compound-biomolecule interactions, ITC experiments would involve:

Titration: A solution of this compound (the titrant) would be precisely injected in small, incremental aliquots into a sample cell containing the biomolecule of interest (the titrand), typically a protein or nucleic acid, maintained at a constant temperature malvernpanalytical.com.

Heat Measurement: As this compound binds to the biomolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction). The ITC instrument measures these minute heat changes over time malvernpanalytical.com.

Thermodynamic Analysis: The integrated heat per injection, plotted against the molar ratio of this compound to the biomolecule, yields a binding isotherm. Non-linear regression fitting of this isotherm provides K_D, ΔH, ΔS, and n arxiv.orgmalvernpanalytical.com. The signs and magnitudes of ΔH and ΔS offer insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) arxiv.org.

Table 3: Hypothetical ITC Thermodynamic Parameters for this compound Binding

Target Biomolecule (Hypothetical)K_D (µM)ΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
Protein X0.5-10.53.2-7.31:1
DNA Sequence Y1.2-5.8-1.5-4.31:2

These advanced methodologies, while not yet extensively reported for this compound in public domain research, represent powerful tools for comprehensively characterizing its interactions and potential biological roles, paving the way for future discoveries.

Nomenclature and Structural Variants in Research

Clarification of Fragilin (Anthraquinone) and this compound (6-O-acetylsalicin) in Academic Literature

The term "this compound" is used to denote two entirely different chemical entities in scientific discourse. The first, and arguably more widely recognized, is an anthraquinone (B42736), while the second is a derivative of salicin, a phenolic glycoside.

This compound (Anthraquinone) This compound is formally known by its IUPAC name, 2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione. wikipedia.orgnih.gov It possesses the molecular formula C₁₆H₁₁ClO₅ and is classified as an anthraquinone. wikipedia.orgnih.gov This this compound is a chlorinated derivative of parietin and was initially reported in 1965 as a constituent of lichens, specifically Sphaerophorus fragilis and Sphaerophorus coralloides. wikipedia.org Subsequent research has identified its presence in other lichen species, including Nephroma laevigatum, Caloplaca, and Xanthoria parietina. wikipedia.org It is also known by the synonym 2-Chlorophyscion. wikipedia.orgnih.gov Anthraquinones are generally colored compounds, often appearing orange-red, and are known for their roles as pigments. wiktionary.org

This compound (6-O-acetylsalicin) The second compound referred to as "this compound" is 6-O-acetylsalicin, a phenolic glycoside. nih.govnih.gov Its IUPAC name is [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate (B1210297). nih.gov This molecule has a molecular formula of C₁₅H₂₀O₈. nih.gov This variant of this compound is a natural product found in various species of the Salicaceae family, particularly in the bark of Salix (willow) species, such as Salix purpurea, Salix pentandra, and Salix myrsinifolia. nih.gov The synthesis of 6-O-acetylsalicin has been reported, explicitly identifying it as "this compound" in the context of acetylated salicins. nih.gov

The contrasting chemical properties and origins of these two compounds are summarized in the table below:

PropertyThis compound (Anthraquinone)This compound (6-O-acetylsalicin)
PubChem CID 15559331 wikipedia.orgnih.gov3084324 (for Salicin, 6'-acetate) nih.gov
IUPAC Name 2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione wikipedia.orgnih.gov[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate nih.gov
Molecular Formula C₁₆H₁₁ClO₅ wikipedia.orgnih.govC₁₅H₂₀O₈ nih.gov
CAS Number 2026-19-9 wikipedia.orgnih.gov19764-02-4 nih.gov
Chemical Class Anthraquinone wikipedia.orgnih.govPhenolic Glycoside / Salicylate Derivative nih.govnih.gov
Natural Source Lichens (Sphaerophorus fragilis, S. coralloides, Nephroma laevigatum, Caloplaca, Xanthoria parietina) wikipedia.orgSalicaceae species (willow bark) nih.gov
Key Synonym 2-Chlorophyscion wikipedia.orgnih.govSalicin, 6'-acetate nih.gov

Research Implications of Structural Differences and Shared Nomenclature

The existence of two chemically distinct compounds sharing the same trivial name, "this compound," poses significant challenges for research clarity and reproducibility. Historically, chemical nomenclature has often been marked by confusion and inconsistency, with multiple names sometimes referring to the same substance or, as in this case, a single name referring to different substances. wikipedia.orgnih.gov

This shared nomenclature can lead to:

Challenges in Database Searching and Information Retrieval : When searching chemical databases or scientific literature for "this compound," results for both compounds are likely to appear, requiring additional effort to distinguish and filter relevant information. This complicates systematic reviews, meta-analyses, and the compilation of accurate chemical profiles.

Hindrance to Collaborative Research : Effective communication among scientists relies on a common and unambiguous language. When a compound name is ambiguous, it impedes clear communication, data sharing, and the seamless integration of research findings across different laboratories and disciplines.

Impact on Patenting and Commercialization : In commercial and legal contexts, precise chemical identification is paramount. Ambiguous nomenclature could lead to disputes over intellectual property, product specifications, or regulatory compliance.

The structural differences between the two Fragilins are profound, belonging to entirely different chemical classes. The anthraquinone core of this compound (anthraquinone) is characterized by a three-ring aromatic system with two ketone groups, often exhibiting vibrant colors and diverse biological activities. mdpi.comwikipedia.org In contrast, this compound (6-O-acetylsalicin) is a glycoside, featuring a sugar moiety (glucose) attached to a salicyl alcohol backbone, a structure characteristic of compounds found in willow bark, many of which are known for their anti-inflammatory properties. nih.govmdpi.com These distinct structural frameworks dictate vastly different chemical reactivities, spectroscopic signatures, and biological mechanisms of action, further emphasizing the critical need for clear differentiation.

Future Directions in Standardizing Terminology for Research Clarity

The issues arising from ambiguous chemical nomenclature, particularly for natural products, highlight the ongoing need for rigorous standardization efforts. The International Union of Pure and Applied Chemistry (IUPAC) plays a crucial role in establishing a systematic approach to naming chemical compounds based on their structure and composition, aiming to ensure consistency and clarity worldwide. nih.govmdpi.comnih.gov

Future directions to enhance research clarity regarding compounds like "this compound" include:

Strict Adherence to IUPAC Nomenclature : Researchers should prioritize the use of systematic IUPAC names, alongside trivial names where appropriate, to unambiguously identify compounds. While trivial names are common, especially for natural products, their use should always be accompanied by a clear systematic name or a unique identifier like a PubChem CID or CAS Registry Number. chem960.com

Mandatory Use of Unique Identifiers : Journals and databases should encourage or mandate the inclusion of unique identifiers such as PubChem CIDs or CAS Registry Numbers for all chemical compounds mentioned in publications. This practice provides an unequivocal link to a specific chemical structure, regardless of any trivial name ambiguities.

Development of Comprehensive, Cross-Referenced Databases : Continued investment in and integration of chemical databases are essential. Databases should actively address and highlight instances of ambiguous nomenclature, providing clear cross-references between different names and their corresponding unique structures.

Educational Initiatives : Promoting awareness among researchers, particularly those new to natural product chemistry, about the challenges of nomenclature and the best practices for compound identification is vital. Educational resources should emphasize the importance of structural elucidation and systematic naming.

Community-Driven Consensus : For natural products where trivial names are deeply entrenched, the scientific community, perhaps through specialized committees under the aegis of IUPAC, could work towards establishing preferred trivial names or deprecating ambiguous ones, guiding researchers towards clearer terminology. IUPAC has made efforts to codify the naming of compounds in various areas of natural-product chemistry, such as steroids, lipids, and carbohydrates, to eliminate confusing or duplicate nomenclature. chem960.com

By embracing these strategies, the scientific community can mitigate the confusion caused by shared nomenclature, thereby improving the accuracy, reproducibility, and collaborative potential of chemical research.

Emerging Research Areas and Future Directions

Exploration of Novel Biological Activities of Fragilin

Current research indicates that this compound, as a plant pigment, holds potential applications in plant biology and the development of new colorants. ontosight.ai Beyond its role as a pigment, investigations have explored its broader pharmaceutical potential. This compound exhibits properties as an antioxidant and is being studied for possible therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai Its presence as a salicylated derivative in willow contributes to the plant's recognized anti-inflammatory and antipyretic properties. cawita.comtherascience.com The antioxidant capacity of related compounds, such as certain peptides named this compound-A1 and this compound-B1 isolated from frog skin, has been demonstrated through strong free radical scavenging and lipid peroxidation inhibition activities in experimental settings. researchgate.netnih.gov While these frog-derived peptides are distinct from the plant lignan (B3055560) this compound, their antioxidant activity highlights a broader area of interest for similar natural compounds.

Integration of Omics Technologies for Comprehensive Understanding

The application of "omics" technologies, including genomics, proteomics, and metabolomics, is crucial for a comprehensive understanding of complex biological systems and the molecular mechanisms underlying the behavior of living systems. isaaa.orghumanspecificresearch.orggatech.eduuninet.edubmrb.ionih.govisbscience.orgnih.gov In the context of natural products like this compound, these technologies can provide in-depth insights into its biosynthesis, metabolic pathways, and interactions within biological systems. The study of compounds such as this compound, salicin, and populin (B192150) has been mentioned in conjunction with the use of genomics, proteomics, and metabolomics, indicating their relevance in understanding these plant-derived molecules. altibri.edu.pk Multi-omics studies are increasingly utilized to determine the relationships between various biological elements, integrating diverse data to offer a more holistic perspective. mdpi.commdpi.com Advanced computational methodologies, including machine learning, are becoming instrumental in analyzing complex metabolic pathways and integrating large, heterogeneous datasets generated by omics approaches, thereby accelerating discoveries. mdpi.com

Development of Advanced Delivery Systems for Research Applications

For chemical compounds like this compound, the development of advanced delivery systems is critical for precise and controlled application in research settings. While specific research on this compound's delivery systems for research applications is not widely detailed in current literature, the general principle applies across natural product research. Such systems enable researchers to study the compound's properties, bioavailability, and biological activities in controlled experimental environments, whether in vitro or in animal models. This precision is essential for accurately assessing the compound's potential and elucidating its mechanisms of action, without introducing confounding variables related to uncontrolled exposure.

Collaborative and Interdisciplinary Research Opportunities

The study of complex natural compounds like this compound benefits significantly from collaborative and interdisciplinary research. Such approaches integrate expertise from various scientific disciplines, including chemistry, biology, pharmacology, and computational science. The broader field of pharmacognosy, which encompasses the study of natural products like this compound, often involves collaborative networks of research. altibri.edu.pk Interdisciplinary efforts are vital for tackling complex challenges, such as unraveling intricate biosynthetic pathways, identifying novel biological activities, and developing new analytical and experimental methodologies. Collaborative initiatives can pool resources, share knowledge, and accelerate the translation of basic scientific discoveries into practical applications. mdpi.comuiowa.edu

Methodological Advancements Driving Future this compound Discoveries

Future discoveries related to this compound will be significantly driven by ongoing methodological advancements in analytical chemistry and computational biology. Progress in analytical instrumentation, such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, allows for more precise identification, quantification, and structural elucidation of this compound and its related compounds. bmrb.iopsu.edu These techniques are crucial for analyzing complex natural extracts and identifying trace impurities or degradants. psu.edu Furthermore, advancements in computational methodologies, including sophisticated modeling tools and bioinformatics frameworks, are essential for processing and interpreting the large, complex datasets generated in natural product research. mdpi.comsimonsfoundation.org Gene synthesis and advanced genome sequencing techniques are also dynamically developing fields that can provide deeper insights into the genetic basis of this compound production in plants, potentially enabling optimized biosynthesis or the discovery of novel analogs. mdpi.com

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Fragilin in lichen samples?

Answer:

  • Methodology : Combine thin-layer chromatography (TLC) for preliminary screening with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation.

  • Key Considerations : Calibrate instruments using reference standards of this compound and related anthraquinones. Report detection limits and solvent systems (e.g., toluene-ethyl acetate-formic acid for TLC) to ensure reproducibility .

  • Data Table :

    TechniquePurposeSensitivityReference Standard
    TLCInitial screening~0.1 µgParietin
    HPLC-MSQuantification1–10 ppbSynthetic this compound
    NMRStructural confirmationN/AIsolated this compound

Q. How should researchers design initial bioactivity assays for this compound?

Answer:

  • Methodology : Use in vitro models (e.g., antimicrobial disk diffusion, enzyme inhibition assays) with positive/negative controls. Standardize extraction protocols (solvent polarity, temperature) to minimize variability.
  • Statistical Design : Apply factorial designs to test multiple variables (e.g., concentration, pH) and estimate sample sizes using power analysis (α = 0.05, β = 0.2) .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity be systematically resolved?

Answer:

  • Framework : Conduct a meta-analysis to identify confounding variables (e.g., lichen subspecies, extraction methods). Use the Principal Contradiction Analysis (PCA) to distinguish dominant factors (e.g., this compound purity) from secondary influences (e.g., solvent residues) .
  • Steps :
    • Compile datasets from divergent studies.
    • Apply ANOVA to isolate significant variables.
    • Validate hypotheses via controlled replication (e.g., identical fungal strains, UV exposure).
  • Example : Discrepancies in antifungal activity may stem from this compound’s degradation under UV light, requiring stability tests .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

Answer:

  • Methodology :
    • Molecular Dynamics (MD) : Simulate this compound’s binding affinity to cytochrome P450 enzymes using force fields (e.g., AMBER).
    • Docking Studies : Compare this compound’s conformation with co-crystallized ligands (e.g., PDB ID 4DQI) .
  • Validation : Cross-validate in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to design longitudinal studies on this compound’s ecological roles in lichen symbiosis?

Answer:

  • Experimental Design :
    • Field Studies : Monitor this compound levels seasonally using HPLC-MS, correlating with lichen health metrics (e.g., chlorophyll content).
    • Lab Manipulation : Expose lichens to abiotic stressors (e.g., ozone) and quantify this compound via targeted metabolomics .
  • Ethics : Follow NIH guidelines for ecological sampling (non-destructive techniques, permits) .

Q. What statistical approaches are optimal for this compound’s dose-response studies?

Answer:

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.
  • Outlier Management : Retain “strange” data points but perform sensitivity analysis (e.g., Cook’s distance) to assess their impact .

Data Contradiction & Reproducibility

Q. How to address non-reproducible this compound synthesis yields across labs?

Answer:

  • Root Cause Analysis : Audit protocols for deviations in reaction time, catalyst purity, or temperature gradients.
  • Solution : Adopt Reproducibility Checklists (e.g., NIH’s preclinical guidelines) and share raw spectra/NMR files via open repositories .

Q. What frameworks guide ethical sourcing of this compound-containing lichens?

Answer:

  • Compliance : Follow CITES regulations for endangered species. Document collection sites (GPS coordinates, habitat photos) and obtain institutional permits .

Tables: Key this compound Data from Peer-Reviewed Studies

PropertyValueSource OrganismReference
Molecular Weight328.3 g/molCaloplaca bellemerei
Major Co-occurring CompoundsParietin, 8-O-methylthis compoundCaloplaca bellemerei
UV-Vis λmax254 nm (methanol)Laboratory synthesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.